molecular formula C11H19NO4 B558456 (R)-(+)-N-Boc-2-piperidinecarboxylic acid CAS No. 28697-17-8

(R)-(+)-N-Boc-2-piperidinecarboxylic acid

Cat. No.: B558456
CAS No.: 28697-17-8
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-MRVPVSSYSA-N
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Description

®-(+)-N-Boc-2-piperidinecarboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The presence of the Boc group makes the compound more stable and easier to handle during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Boc-2-piperidinecarboxylic acid typically involves the protection of the amine group in 2-piperidinecarboxylic acid with a Boc group. This can be achieved through the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-N-Boc-2-piperidinecarboxylic acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-Boc-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, free amines, and substituted piperidinecarboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-(+)-N-Boc-2-piperidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-(+)-N-Boc-2-piperidinecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

®-(+)-N-Boc-2-piperidinecarboxylic acid can be compared with other similar compounds such as:

    (S)-(-)-N-Boc-2-piperidinecarboxylic acid: The enantiomer of the compound, which has different chiral properties.

    N-Boc-4-piperidinecarboxylic acid: A structural isomer with the Boc group attached to the 4-position of the piperidine ring.

    N-Boc-piperidine: A simpler compound with only the Boc group attached to the nitrogen atom of the piperidine ring.

The uniqueness of ®-(+)-N-Boc-2-piperidinecarboxylic acid lies in its specific chiral configuration and the position of the Boc group, which influence its reactivity and applications in synthesis.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350923
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-17-8
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (R)-(+)-N-Boc-2-piperidinecarboxylic acid in the synthesis of cobimetinib?

A1: this compound serves as the crucial starting point for constructing the piperidine ring present in cobimetinib. This ring ultimately forms a key part of the molecule that interacts with the target protein. The synthesis method described in the paper [] subjects this compound to a series of reactions including salt formation, bromination, Grignard reaction, and deprotection, ultimately leading to the formation of cobimetinib.

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